
Methyl 7,12-dimethyltetraphene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7,12-dimethyltetraphene-2-carboxylate is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by a tetraphene structure with methyl substituents at the 7 and 12 positions and a carboxylate group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,12-dimethyltetraphene-2-carboxylate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of tetraphene derivatives followed by esterification. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride as catalysts. The process may also involve high temperatures and anhydrous conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7,12-dimethyltetraphene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms, often using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the tetraphene ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetraphene derivatives, quinones, and reduced forms of the original compound. These products have distinct chemical and physical properties that can be utilized in different applications.
Applications De Recherche Scientifique
Methyl 7,12-dimethyltetraphene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying PAH behavior.
Biology: Research on its biological activity includes studies on its potential carcinogenic effects and interactions with biological macromolecules.
Medicine: Investigations into its pharmacological properties and potential therapeutic applications are ongoing.
Industry: It is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of Methyl 7,12-dimethyltetraphene-2-carboxylate involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to carcinogenesis. The compound’s molecular targets include DNA, enzymes involved in metabolic pathways, and cellular receptors. Its effects are mediated through the activation of specific signaling pathways that regulate cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,12-Dimethylbenz[a]anthracene: A structurally similar compound known for its potent carcinogenic properties.
Benzo[a]pyrene: Another PAH with significant biological activity and environmental relevance.
Chrysene: A PAH with a similar ring structure but different substitution patterns.
Uniqueness
Methyl 7,12-dimethyltetraphene-2-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for specialized research applications.
Propriétés
Numéro CAS |
60786-57-4 |
|---|---|
Formule moléculaire |
C22H18O2 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
methyl 7,12-dimethylbenzo[a]anthracene-2-carboxylate |
InChI |
InChI=1S/C22H18O2/c1-13-17-6-4-5-7-18(17)14(2)21-19(13)11-10-15-8-9-16(12-20(15)21)22(23)24-3/h4-12H,1-3H3 |
Clé InChI |
CXCGCTITUOEVIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=C(C=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate](/img/structure/B14603462.png)

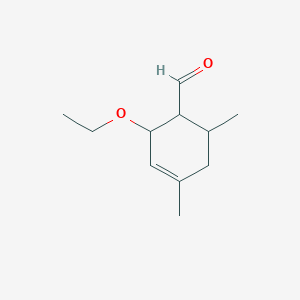
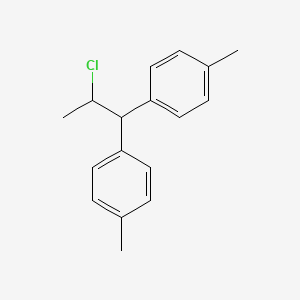
![N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603479.png)

![Bicyclo[3.2.1]octa-3,6-diene-2,8-dione](/img/structure/B14603500.png)


![3-[({4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14603517.png)
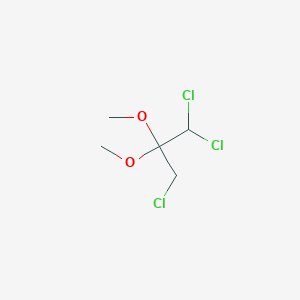
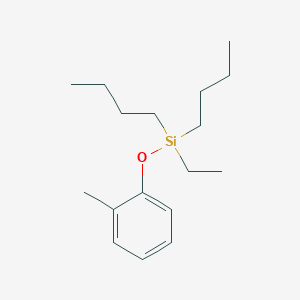
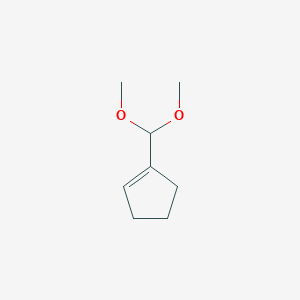
![1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole](/img/structure/B14603558.png)
